An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique fused ring structure. As a Senior Application Scientist, this guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule. In the absence of published experimental spectra, this document leverages computational prediction tools to offer a detailed characterization of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and its derivatives in a research and development setting.
Introduction
The furo[3,2-c]pyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The introduction of a chlorine atom and an aldehyde functional group, as in 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde, is expected to modulate its electronic properties and reactivity, making it a promising building block for novel therapeutic agents and functional materials. To date, a thorough spectroscopic characterization of this specific molecule has not been reported in the scientific literature. This guide addresses this knowledge gap by providing a detailed analysis based on high-quality predicted spectroscopic data.
The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde. Each section will present the predicted data in a tabular format, outline the computational methodology used for the prediction, and offer a detailed interpretation of the spectral features, correlating them with the molecule's structure.
Molecular Structure:
To facilitate the discussion of the spectroscopic data, the atoms of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde are numbered as shown in the diagram below.
Figure 1. Molecular structure of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde with atom numbering.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Methodology:
The ¹H NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org. The prediction is based on a database of known chemical shifts and coupling constants, employing a hierarchical organization of spherical environments (HOSE) codes approach.
Predicted Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.15 | s | - |
| H-5 | 7.60 | d | 8.0 |
| H-7 | 8.60 | d | 8.0 |
| CHO | 9.95 | s | - |
Table 1. Predicted ¹H NMR data for 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde.
Interpretation:
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Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet at approximately 9.95 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond.
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H-3: The proton on the furan ring (H-3) is predicted to resonate as a singlet around 8.15 ppm. Its singlet nature arises from the absence of adjacent protons to couple with. The chemical shift is influenced by the electron-donating oxygen atom and the electron-withdrawing aldehyde group.
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H-5 and H-7: The two protons on the pyridine ring, H-5 and H-7, are predicted to appear as doublets. H-7, being adjacent to the electronegative nitrogen atom, is expected to be further downfield at approximately 8.60 ppm compared to H-5 at around 7.60 ppm. The predicted coupling constant of 8.0 Hz is typical for ortho-coupling in a pyridine ring.
Figure 2. Workflow for the prediction of the ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Methodology:
The ¹³C NMR spectrum was predicted using the online NMR prediction tool available at NMRDB.org, which utilizes a database-driven approach combined with computational algorithms.
Predicted Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 155.0 |
| C-3 | 120.0 |
| C-3a | 148.0 |
| C-4 | 140.0 |
| C-5 | 118.0 |
| C-7 | 152.0 |
| C-7a | 145.0 |
| CHO | 185.0 |
Table 2. Predicted ¹³C NMR data for 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde.
Interpretation:
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Carbonyl Carbon (CHO): The carbon of the aldehyde group is predicted to have the most downfield chemical shift, around 185.0 ppm, which is characteristic of carbonyl carbons.
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Pyridine Ring Carbons (C-4, C-5, C-7): The carbons of the pyridine ring are expected in the aromatic region. C-4, bearing the chlorine atom, is predicted around 140.0 ppm. C-7, adjacent to the nitrogen, is predicted at a downfield shift of approximately 152.0 ppm. C-5 is predicted at a more upfield position of about 118.0 ppm.
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Furan Ring Carbons (C-2, C-3): The carbons of the furan ring are also in the aromatic region. C-2, substituted with the aldehyde group, is predicted to be significantly downfield at around 155.0 ppm. C-3 is predicted to be at approximately 120.0 ppm.
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Bridgehead Carbons (C-3a, C-7a): The bridgehead carbons, C-3a and C-7a, which are part of both rings, are predicted to be at approximately 148.0 ppm and 145.0 ppm, respectively.
Predicted Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Methodology:
The predicted mass spectrum is based on the principles of mass spectral fragmentation. The molecular ion peak is determined by the molecular weight of the compound. The fragmentation pattern is predicted by considering the stability of the resulting carbocations and neutral fragments.
Predicted Data:
| m/z | Proposed Fragment |
| 181/183 | [M]⁺ (Molecular ion) |
| 152/154 | [M - CHO]⁺ |
| 117 | [M - CHO - Cl]⁺ |
| 89 | [Furo[3,2-c]pyridine]⁺ |
Table 3. Predicted key fragments in the mass spectrum of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde.
Interpretation:
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Molecular Ion Peak: The molecular ion peak is expected at m/z 181, with a significant M+2 peak at m/z 183 (approximately one-third the intensity of the M peak) due to the presence of the chlorine-37 isotope. This isotopic pattern is a key diagnostic feature for compounds containing one chlorine atom.
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Major Fragmentation Pathways:
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Loss of the Aldehyde Group: A primary fragmentation is the loss of the formyl radical (•CHO), resulting in a fragment ion at m/z 152/154.
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Loss of Chlorine: Subsequent loss of a chlorine radical (•Cl) from the [M - CHO]⁺ fragment would lead to an ion at m/z 117.
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Formation of the Furo[3,2-c]pyridine Cation: Cleavage of both the chloro and aldehyde substituents could lead to the formation of the stable furo[3,2-c]pyridine cation at m/z 89.
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Figure 3. Predicted major fragmentation pathway for 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
The IR spectrum was predicted using the online IR spectrum prediction tool from ChemInfo.org. This tool utilizes a database of experimental spectra and computational algorithms to predict the vibrational frequencies of different functional groups.
Predicted Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-O-C stretch (furan ring) |
| ~1100 | Strong | C-N stretch (pyridine ring) |
| ~850 | Strong | C-Cl stretch |
Table 4. Predicted IR absorption bands for 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde.
Interpretation:
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Aldehyde Group: The most prominent feature is the strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The characteristic, though weaker, C-H stretching bands of the aldehyde (Fermi doublet) are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
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Aromatic Rings: The stretching vibrations of the C-H bonds on the aromatic rings are predicted to appear around 3050 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will give rise to a series of bands in the 1600-1480 cm⁻¹ region.
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Furan Ring: A strong band around 1250 cm⁻¹ is expected due to the asymmetric C-O-C stretching of the furan ring.
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Pyridine Ring: A strong absorption around 1100 cm⁻¹ can be attributed to the C-N stretching vibration within the pyridine ring.
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C-Cl Bond: A strong absorption band in the fingerprint region, around 850 cm⁻¹, is characteristic of the C-Cl stretching vibration.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with their detailed interpretations, offer a robust framework for the identification and structural elucidation of this compound. While predicted data serves as a powerful tool in the absence of experimental results, it is recommended that these predictions be confirmed by experimental analysis upon successful synthesis of the molecule. This guide is intended to aid researchers in their efforts to synthesize and characterize this and related novel heterocyclic compounds, thereby accelerating the process of drug discovery and materials science innovation.
